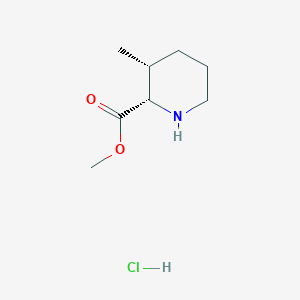![molecular formula C16H16N4OS B2479387 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone CAS No. 1797560-64-5](/img/structure/B2479387.png)
1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone is a heterocyclic compound of significant interest in the fields of medicinal and synthetic chemistry. Its complex structure includes elements characteristic of both pyrazolopyridines and thiophenes, suggesting it could have unique properties and multiple applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthetic routes to 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone typically start with the formation of the heterocyclic core. This involves cyclization reactions using various pyrazole and pyridine derivatives. Specific steps and conditions can include:
Step 1: Synthesis of the pyrazolopyridine core through multi-step cyclization of appropriate pyrazole and pyridine precursors.
Step 2: Alkylation at the 2-position using methylating agents under conditions such as reflux in the presence of a strong base.
Step 3: Introduction of the thiophene moiety through cross-coupling reactions, facilitated by palladium catalysts.
Industrial Production Methods
For industrial production, scale-up methods using continuous flow reactors are often employed to optimize yields and reduce reaction times. Key aspects include:
High-pressure reactors to facilitate rapid cyclization.
Automated systems for precise control of reagent addition.
Use of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone is reactive towards a variety of chemical transformations:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction can yield dihydro derivatives under catalytic hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at both the thiophene and pyrazolopyridine moieties.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation with N-bromosuccinimide (NBS) followed by nucleophilic attack.
Major Products Formed
The primary products depend on the reaction:
Oxidation: leads to sulfoxide or sulfone derivatives.
Reduction: results in dihydro analogs.
Substitution: can yield various halogenated or alkylated products.
Aplicaciones Científicas De Investigación
Chemistry
Biology
In biological contexts, this compound can serve as a molecular probe due to its ability to interact with specific biomolecules. It's often used in studies involving protein-ligand interactions.
Medicine
Potential medicinal applications include the development of drugs targeting specific enzymes or receptors, particularly those involved in inflammatory and neurodegenerative diseases.
Industry
Industrial applications can range from its use as an intermediate in the synthesis of more complex organic molecules to its role in the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone exerts its effects typically involves binding to specific molecular targets. This binding can alter the conformation and function of the target, which in turn affects various biochemical pathways. Key targets can include enzymes and receptor proteins.
Comparación Con Compuestos Similares
Similar compounds include:
Pyrazolopyridines: Known for their wide range of biological activities.
Thiophene derivatives: Often used in the development of pharmaceuticals due to their stability and biological activity. What sets 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone apart is its unique combination of these two moieties, offering a blend of properties that can be fine-tuned for specific applications. Similar compounds often lack the combined pharmacophoric elements present in this molecule.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable candidate for further study and application.
Propiedades
IUPAC Name |
1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-7-15-17-9-12-10-19(5-4-14(12)20(15)18-11)16(21)8-13-3-2-6-22-13/h2-3,6-7,9H,4-5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEHISYMDXILKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CC4=CC=CS4)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl}sulfanyl)acetate](/img/structure/B2479308.png)



![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2479313.png)
![4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2479314.png)

![1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol](/img/structure/B2479318.png)
![tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B2479319.png)
![4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2479322.png)
![2-((2-(4-bromophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2479323.png)

![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2479327.png)
